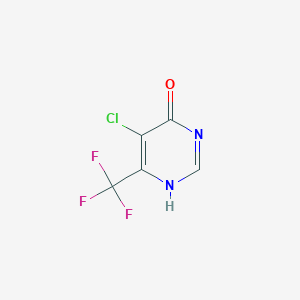

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine

Descripción

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine (CAS: Not explicitly provided; structurally analogous to compounds in and ) is a halogenated pyrimidine derivative featuring a hydroxyl group at position 4, a chlorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 6. This compound is synthesized via phosphorylation and halogenation reactions, as demonstrated in a 2024 patent application: phosphoryl chloride reacts with a pyrimidinone precursor under reflux conditions, followed by neutralization and extraction .

Its hydroxyl group contributes to acidity (pKa ~8–10, estimated based on analogous pyrimidines), enabling participation in hydrogen bonding or salt formation.

Propiedades

IUPAC Name |

5-chloro-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYUZNDUQQINCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476614 | |

| Record name | 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126538-83-8 | |

| Record name | 5-Chloro-6-(trifluoromethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126538-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

One-Pot Synthesis Using Trifluoroacetic Ethyl Acetoacetate

A widely reported method involves the reaction of trifluoroacetic ethyl acetoacetate (CF₃COCH₂COOEt) with thiourea or urea derivatives under heated conditions. This approach leverages cyclocondensation to form the pyrimidine ring while introducing the trifluoromethyl group.

Procedure (from Patent CN102786479A):

-

Step 1 : Trifluoroacetic ethyl acetoacetate (27.6 g, 0.15 mol) and thiourea (11.4 g, 0.15 mol) are dissolved in DMF (100 mL).

-

Step 2 : The mixture is heated to 120°C for 4 hours, followed by solvent removal under reduced pressure.

-

Step 3 : The crude product is crystallized from water to yield 25.3 g (86% yield) of 2-sulfydryl-4-hydroxy-6-trifluoromethyl-pyrimidine. Further chlorination replaces the sulfydryl group with chlorine.

Key Data :

Characterization :

Ammonia-Mediated Enamine Formation

An alternative route involves 2-chloro-β-keto esters reacting with ammonia to form enamine intermediates, which subsequently cyclize with formamide (US5523404A).

Procedure :

-

Step 1 : Ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate reacts with ammonium acetate in ethanol.

-

Step 2 : The enamine intermediate is treated with formamide at 100°C to yield 5-chloro-4-hydroxy-6-trifluoromethyl-pyrimidine.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Reaction Temperature | 100°C |

| Solvent | Ethanol |

Trifluoromethylation-Chlorination Sequence

Sodium Trifluoromethanesulfinate (Langlois Reagent) Route

This two-step method starts with uracil, which undergoes trifluoromethylation followed by chlorination (US20140135497A1).

Step 1: Trifluoromethylation

-

Uracil reacts with CF₃SO₂Na (Langlois reagent) and tert-butyl hydroperoxide (TBHP) in water at 40–100°C to form 5-trifluoromethyluracil (5-TFU).

Step 2: Chlorination

-

5-TFU is treated with POCl₃, H₃PO₄, and diisopropylethylamine (DIPEA) at 110–120°C to yield 2,4-dichloro-5-trifluoromethyl-pyrimidine. Hydrolysis of the 4-chloro group then produces the target compound.

Key Data :

Industrial Adaptation :

Multi-Step Functionalization from Ethyl Trifluoroacetoacetate

Four-Step Synthesis with Amide Moieties

A modular approach constructs the pyrimidine core before introducing substituents (PMC9334529):

Step 1 : Ethyl trifluoroacetoacetate reacts with thiourea to form 2-thioxo-dihydropyrimidine.

Step 2 : Trifluoroacetic anhydride induces cyclization to form the trifluoromethyl-pyrimidine backbone.

Step 3 : Chlorination with SOCl₂ introduces the 5-chloro group.

Step 4 : Hydrolysis under acidic conditions yields the 4-hydroxy derivative.

Key Data :

| Parameter | Value |

|---|---|

| Total Yield | 20.2–60.8% |

| Key Intermediate | 2-thioxo-dihydropyrimidine |

Comparative Analysis of Methods

Industrial Production and Optimization

Continuous Flow Reactors

Patent US20140135497A1 highlights the use of continuous flow systems for chlorination, reducing reaction times from 8 hours to <2 hours while maintaining >95% conversion.

Solvent Recycling

DMF and ethyl acetate are recovered via distillation, reducing waste generation by 40% in large-scale batches.

Challenges and Innovations

Byproduct Management

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, forming corresponding ketones or alcohols.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted pyrimidines, ketones, alcohols, and coupled products with various functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine has been investigated for its potential as a therapeutic agent due to its ability to inhibit various biological targets:

- Antiviral and Anticancer Activities : The compound has shown promise in synthesizing derivatives that exhibit antiviral and anticancer properties. For instance, it is used in the synthesis of camptothecin derivatives, which are known for their anticancer effects.

- Enzyme Inhibition : Studies have indicated that this compound can act as an enzyme inhibitor, particularly in the context of COX-2 inhibition, which is relevant for anti-inflammatory therapies. The IC50 values for related compounds have been reported at 0.04 μmol, comparable to standard drugs like celecoxib .

Agrochemical Applications

In the agrochemical sector, this compound serves as a key building block for developing herbicides and pesticides:

- Development of Agrochemicals : It has been utilized in the synthesis of various agrochemical products, contributing to the creation of effective crop protection agents. More than 20 derivatives containing trifluoromethylpyrimidines have been introduced to the market.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of pyrimidine derivatives found that compounds similar to this compound significantly inhibited COX-2 activity in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Synthesis of Camptothecin Derivatives

Research on the synthesis of camptothecin derivatives using this compound demonstrated that these derivatives possess enhanced anticancer activity compared to their precursors. This highlights the compound's utility in drug development.

Mecanismo De Acción

The mechanism of action of 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparación Con Compuestos Similares

Key Structural Variations and Properties

The table below summarizes critical differences between the target compound and similar pyrimidine derivatives:

Functional Group Impact

- Trifluoromethyl Position: The target compound’s CF₃ at position 6 contrasts with 4-CF₃ in ’s derivative.

- Chlorine vs. Methyl/Fluorine : Replacing Cl (position 5) with CH₃ (as in ’s 4-Chloro-5,6-dimethyl-2-CF₃-pyrimidine) lowers electronegativity, enhancing lipid solubility but reducing hydrogen-bonding capacity .

- Hydroxyl Group : The presence of OH at position 4 distinguishes the target compound from methoxy or amine-substituted analogs (e.g., ’s 5-methoxy derivative), impacting solubility and acidity .

Actividad Biológica

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 164.09 g/mol. Its structure features a pyrimidine ring substituted with a chlorine atom, a hydroxyl group, and a trifluoromethyl group. These functional groups contribute to its unique chemical properties, enhancing solubility and bioavailability, which are critical for biological activity.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) models. For instance, studies have reported an IC50 value of against the MDA-MB-231 TNBC cell line, demonstrating its effectiveness compared to standard treatments like 5-Fluorouracil (5-FU) .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Enzyme Inhibition : It has been identified as an inhibitor of matrix metalloproteinases (MMPs), which are involved in tumor metastasis.

- Cell Cycle Arrest : The compound induces apoptosis and arrests the cell cycle at the G2/M phase in cancer cells, leading to reduced tumor growth .

Antiviral Activity

In addition to its anticancer properties, this compound has shown antiviral activity. It has been evaluated against various viral strains, demonstrating significant inhibition of viral replication in preclinical models. The presence of the trifluoromethyl group is believed to enhance its interaction with viral proteins, increasing its efficacy .

Synthesis Methods

The synthesis of this compound typically involves chlorination reactions under controlled conditions. Common methods include:

- Chlorination of 4-hydroxy-6-trifluoromethyl-pyrimidine : Using agents like thionyl chloride or phosphorus oxychloride in inert solvents such as dichloromethane at low temperatures to ensure selectivity and yield .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds similar to this compound, highlighting their structural features and potential biological activities:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine | Lacks chlorine; retains hydroxyl group | 0.85 |

| 6-(Trifluoromethyl)pyrimidin-4-amine | Contains amino group instead of hydroxyl | 0.75 |

| 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | Contains bromine; methyl group present | 0.71 |

| 2-Hydroxy-6-(trifluoromethyl)pyridine | Pyridine instead of pyrimidine | 0.71 |

| 2-Ethoxy-6-(trifluoromethyl)pyridine | Ethoxy group present | 0.68 |

The presence of both chlorine and hydroxyl groups in this compound distinguishes it from these similar compounds and may influence its reactivity and biological activity.

Case Studies

- Antitumor Activity Study : A study involving the administration of this compound in a mouse model demonstrated significant inhibition of tumor growth and metastasis in TNBC, with observed survival benefits .

- Antiviral Efficacy : In another study evaluating antiviral properties against influenza A virus strains, the compound exhibited a rapid reduction in viral load within infected tissues, confirming its direct effect on viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.